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Cat. No.: B13420309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the self-emulsifying properties of

Labrafil®, a versatile excipient used in the development of lipid-based drug delivery systems.

The information compiled herein, supported by scientific literature, offers an in-depth

understanding of Labrafil's chemical and physical characteristics, its role in the formation of

self-emulsifying drug delivery systems (SEDDS), and the underlying mechanisms of its

bioavailability-enhancing effects.

Introduction to Labrafil® and its Self-Emulsifying
Action
Labrafil® refers to a range of nonionic, water-dispersible surfactants derived from well-

characterized vegetable oils.[1][2] These excipients are primarily composed of mono-, di-, and

triglycerides, along with polyethylene glycol (PEG) esters of fatty acids.[1][3] The unique

chemical composition of Labrafil® imparts self-emulsifying properties, allowing it to

spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

[1][2] This spontaneous emulsification is a critical attribute for its use in Self-Emulsifying Drug

Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and cosolvents

designed to improve the oral bioavailability of poorly water-soluble drugs.[4][5]

The Labrafil® series includes several grades, with Labrafil® M 1944 CS (Oleoyl polyoxyl-6

glycerides) and Labrafil® M 2125 CS (Linoleoyl polyoxyl-6 glycerides) being prominent
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examples used in oral formulations.[1][6] These grades differ in their fatty acid composition,

which influences their physical properties and application.[3]

Physicochemical Properties of Labrafil®
The self-emulsifying capability and performance of Labrafil® are dictated by its

physicochemical properties. Key parameters are summarized in the table below.

Property
Labrafil® M 1944
CS

Labrafil® M 2125
CS

Reference(s)

Chemical Name
Oleoyl polyoxyl-6

glycerides

Linoleoyl polyoxyl-6

glycerides
[1][6]

Composition

Mono-, di-, and

triglycerides and PEG-

6 mono- and diesters

of oleic acid

Mono-, di-, and

triglycerides and PEG-

6 mono- and diesters

of linoleic acid

[1][6]

Appearance Liquid Liquid [1][6]

HLB Value 9 ± 1 9 ± 1 [1][6]

Viscosity (at 20°C) 75 - 95 mPa.s 70 - 90 mPa.s [1][6]

Quantitative Data on Labrafil®-Based SEDDS
The performance of Labrafil® in SEDDS formulations is evaluated based on several

quantitative parameters, including the solubility of the active pharmaceutical ingredient (API),

droplet size of the resulting emulsion, polydispersity index (PDI), and in vitro drug release

profile.

Drug Solubility Enhancement
Labrafil® acts as an effective solubilizer for poorly water-soluble drugs. The following table

presents the solubility of Erlotinib in different Labrafil® grades.
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Vehicle
Solubility of Erlotinib
(mg/mL)

Reference(s)

Water 0.00324 ± 0.00045 [7]

Labrafil® M 1944 CS 3.88 ± 0.13 [7]

Labrafil® M 2125 CS 6.90 ± 0.38 [7]

Emulsion Droplet Size and Polydispersity Index (PDI)
The droplet size and PDI are critical quality attributes of a SEDDS formulation, influencing its

stability and bioavailability. Smaller droplet sizes provide a larger surface area for drug

absorption. The PDI indicates the uniformity of the droplet size distribution.

Formulation
Composition

Drug
Droplet Size
(nm)

PDI Reference(s)

5% Labrafil® M

2125 CS, 65%

Labrasol®, 30%

Transcutol® HP

Erlotinib

Decreased with

increasing co-

surfactant up to

30%

Not specified [7]

Labrafil® M 2125

CS, Cremophor®

RH40, Plurol®

oleique

Ibuprofen 177.5 Not specified [4][8]

Oleic acid,

Labrafil® M 1944

CS, Labrafac®

PG,

HPMC/Poloxame

r

Carvedilol 248 - 910 Not specified [9]

Labrafil® M 1944

CS, Labrasol®,

Capryol™ 90

Indapamide 170 - 250 < 0.3 (inferred) [6]
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In Vitro Drug Release
The in vitro drug release from Labrafil®-based SEDDS is significantly enhanced compared to

the pure drug.

Formulation Drug
Dissolution
Medium

% Drug
Released

Time
Reference(s
)

Solid SEDDS

with Labrafil®

M 2125 CS

Erlotinib

Phosphate

buffer (pH

6.8) with

0.1% Tween

80

> 90% 15-30 min

SEDDS with

Labrafil® M

2125 CS

Ibuprofen

pH 7.2

phosphate

buffer

Significantly

higher than

marketed

formulation

60 min [8]

SEDDS with

Labrafil® M

1944 CS

Carvedilol Not specified
74.26 -

91.11%
24 hours [9][10]

SEDDS with

Labrafil® M

1944 CS

Indapamide Water 97-98% 90 min [6]

Experimental Protocols
Preparation of Labrafil®-Based SEDDS
A common method for preparing Labrafil®-based SEDDS involves the following steps:

The accurately weighed amount of the drug is added to the specified quantity of Labrafil®
(oil phase).[4]

The surfactant and co-surfactant (e.g., Labrasol®, Transcutol® HP) are then added to the

mixture.[4]
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The mixture is gently heated (e.g., to 40°C) and stirred using a magnetic stirrer until a clear

and homogenous solution is obtained.[4]

The resulting isotropic mixture is the SEDDS pre-concentrate.

Construction of Pseudo-Ternary Phase Diagrams
Pseudo-ternary phase diagrams are constructed to identify the self-emulsifying regions and

optimize the concentrations of the oil, surfactant, and co-surfactant.

Various formulations are prepared with different weight ratios of Labrafil® (oil), surfactant,

and co-surfactant.[7]

A small, fixed amount of each formulation (e.g., 100 µL) is added dropwise to a fixed volume

of distilled water (e.g., 100 mL) under gentle agitation (e.g., 300 rpm) at a constant

temperature (e.g., 37°C).[7]

The self-emulsification process is visually observed. Formulations that form a clear or slightly

bluish, stable emulsion are considered to be within the self-emulsifying region.

Characterization of Emulsion Droplet Size and PDI
Dynamic Light Scattering (DLS) is the standard technique for measuring the droplet size and

PDI of the formed emulsion.

The SEDDS pre-concentrate is diluted with a suitable aqueous medium (e.g., distilled water)

to form an emulsion.[4]

The diluted emulsion is then analyzed using a DLS instrument (e.g., Zetasizer Nano ZS).[4]

The instrument measures the fluctuations in scattered light intensity caused by the Brownian

motion of the droplets to determine their hydrodynamic diameter and the PDI.

In Vitro Drug Release Study
The in vitro drug release profile of a Labrafil®-based SEDDS is typically evaluated using a

USP dissolution apparatus.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.prolekare.cz/en/specialist-agreement
https://www.benchchem.com/product/b13420309?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4984901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4984901/
https://www.prolekare.cz/en/specialist-agreement
https://www.prolekare.cz/en/specialist-agreement
https://www.benchchem.com/product/b13420309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13420309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The SEDDS formulation (encapsulated or as a liquid) containing a known amount of the drug

is placed in the dissolution vessel.[8]

The dissolution medium (e.g., phosphate buffer pH 6.8) is maintained at 37°C and stirred at

a constant speed (e.g., 50 rpm).[8]

At predetermined time intervals, aliquots of the dissolution medium are withdrawn and

replaced with fresh medium to maintain sink conditions.[8]

The concentration of the dissolved drug in the withdrawn samples is determined using a

suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[8]

Mechanisms of Bioavailability Enhancement
Labrafil®-based SEDDS enhance the oral bioavailability of poorly soluble drugs through

several mechanisms. The logical workflow and potential signaling pathways involved are

visualized below.
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Oral Administration of Labrafil-Based SEDDS

Gastrointestinal Tract

Enterocyte Interaction & Drug Absorption

Systemic Circulation
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Workflow of Bioavailability Enhancement by Labrafil® SEDDS.
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Signaling Pathways in Bioavailability Enhancement
The interaction of Labrafil®-based formulations with enterocytes can modulate signaling

pathways that regulate intestinal permeability.

Labrafil® Components
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Proposed Signaling Pathways for Enhanced Drug Permeability.

Lipid-based excipients, including components of Labrafil®, can fluidize the enterocyte

membrane, which may lead to conformational changes in efflux transporters like P-glycoprotein

(P-gp), reducing their activity.[9] Furthermore, some surfactants can interfere with the ATP-

binding cassette of P-gp, inhibiting its ATPase activity and thus its efflux function.[9] The

alteration of membrane fluidity can also influence intracellular signaling cascades, such as

protein kinase C (PKC), which is known to regulate the phosphorylation status and localization

of tight junction proteins like claudins and occludin.[11] This modulation of tight junctions can
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lead to a transient and reversible opening of the paracellular pathway, allowing for increased

drug absorption.

Conclusion
Labrafil® is a valuable excipient in the formulation of self-emulsifying drug delivery systems for

poorly water-soluble drugs. Its ability to spontaneously form fine emulsions in the

gastrointestinal tract significantly enhances drug solubilization and presentation at the

absorptive site. The resulting increase in bioavailability is attributed to a combination of factors,

including increased surface area for absorption, and potential interactions with intestinal

transport mechanisms such as the inhibition of P-glycoprotein efflux and modulation of tight

junction permeability. A thorough understanding of the physicochemical properties of Labrafil®
and the mechanisms of its action is crucial for the rational design and optimization of effective

lipid-based drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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